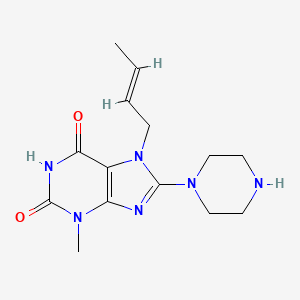

![molecular formula C19H16ClF3N2O2 B5344846 2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5344846.png)

2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "Compound X" for the purpose of Compound X is a small molecule that has been synthesized in the laboratory and has been found to have interesting properties that make it suitable for various research applications.

Mechanism of Action

The mechanism of action of Compound X involves its ability to bind to and inhibit the activity of certain enzymes that are involved in cell signaling pathways. Specifically, Compound X has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various cellular processes including inflammation and apoptosis. By inhibiting PDE4, Compound X is able to induce apoptosis in cancer cells and reduce inflammation in the body.

Biochemical and Physiological Effects:

Compound X has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, reduce inflammation in the body, and inhibit the activity of certain enzymes involved in cell signaling pathways. Additionally, Compound X has been found to have an effect on the levels of certain neurotransmitters in the brain, which may make it useful in the treatment of neurological disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound X for lab experiments is its ability to selectively inhibit the activity of PDE4, which makes it a useful tool for studying the role of PDE4 in various cellular processes. Additionally, Compound X has been found to have low toxicity, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of Compound X is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving Compound X. One area of interest is the development of new cancer therapies based on the ability of Compound X to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its effects on various cellular processes. Finally, there is potential for the development of new drugs based on the structure of Compound X that may have improved solubility and other properties.

Synthesis Methods

Compound X can be synthesized using a multistep process that involves the use of various reagents and solvents. The first step in the synthesis is the reaction of 2-methyl-5-(trifluoromethoxy)-1H-indole with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate compound that is then reacted with 2-chlorobenzoyl chloride to yield Compound X. The final product is purified using column chromatography to obtain a pure sample of Compound X.

Scientific Research Applications

Compound X has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that Compound X has the ability to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This makes it a promising candidate for the development of new cancer therapies. Additionally, Compound X has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name |

2-chloro-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N2O2/c1-11-13(8-9-24-18(26)14-4-2-3-5-16(14)20)15-10-12(27-19(21,22)23)6-7-17(15)25-11/h2-7,10,25H,8-9H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPAINHPTLINMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclopentyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5344775.png)

![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5344784.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)

![2-{[3-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5344813.png)

![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5344824.png)

![4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5344829.png)

![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5344841.png)

![8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5344867.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5344871.png)

![N-[4-(N-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5344873.png)